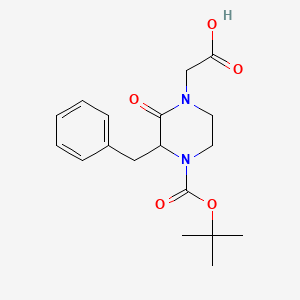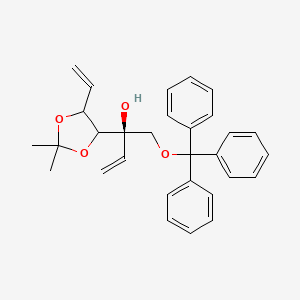
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol typically involves multiple steps, including the formation of the dioxolane ring, the introduction of the ethenyl group, and the attachment of the trityloxy group. Common reagents used in these steps include ethylene glycol, acetone, and trityl chloride. Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trityloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its functional groups allow for cross-linking and other modifications that enhance the properties of these materials.
作用機序
The mechanism of action of (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol involves its interaction with specific molecular targets. For example, the ethenyl group may participate in binding to enzymes or receptors, while the dioxolane ring and trityloxy group contribute to the overall stability and solubility of the compound. The pathways involved in its action depend on the specific application and target molecules.
類似化合物との比較
Similar Compounds
Similar compounds to (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol include other dioxolane derivatives and trityloxy-substituted compounds. Examples include:
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-methoxybut-3-en-2-ol
- (2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-ethoxybut-3-en-2-ol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C30H32O4 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
(2R)-2-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)-1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26?,27?,29-/m1/s1 |
InChIキー |
WMTZPCWRLXZVGY-VMJMFXBVSA-N |
異性体SMILES |
CC1(OC(C(O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
正規SMILES |
CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


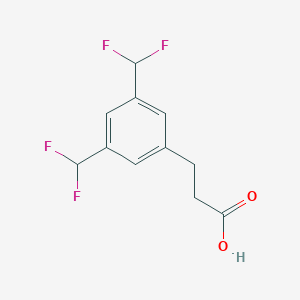
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
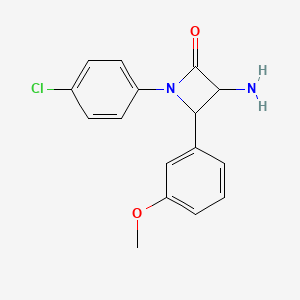
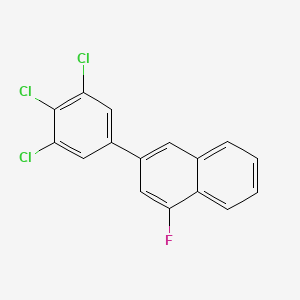

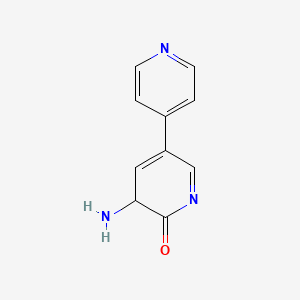
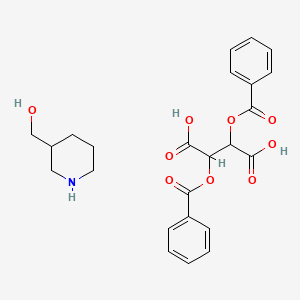
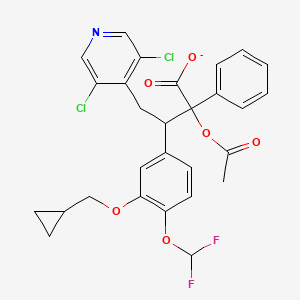
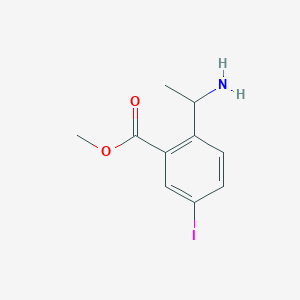

![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
![2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid;hydrochloride](/img/structure/B14790476.png)
